Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C10H9BrN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the electronic structure of the compound .
Scientific Research Applications
Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its potential pharmacological applications, including anticonvulsant, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.
Structure and Composition
This compound is characterized by its unique structure, which includes:
- Molecular Formula : C10H8BrN3O2
- Molecular Weight : Approximately 269.09 g/mol
- Functional Groups : Bromine atom at the 2-position and an ethyl ester group at the 6-position.
The compound typically appears as a solid and shows moderate solubility in organic solvents.
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant activity. It has been synthesized and screened for its efficacy against various seizure models. In one study, the compound demonstrated a protective effect against seizures induced by pentylenetetrazole (PTZ), suggesting its potential as a therapeutic agent for epilepsy .
Case Study: Anticonvulsant Efficacy
A study evaluated the anticonvulsant properties of this compound in rodent models. The findings revealed that the compound significantly reduced the duration of seizures and increased the latency to onset compared to control groups. The mechanism of action appears to involve modulation of GABAergic neurotransmission, which is crucial for seizure control.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary screening against various bacterial strains indicated that it possesses notable antibacterial activity.
Comparative Analysis of Antimicrobial Activity
Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | Escherichia coli | 64 µg/mL |
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | Pseudomonas aeruginosa | 16 µg/mL |
The data suggests that this compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .
Cytotoxicity and Anticancer Potential
In addition to its anticonvulsant and antimicrobial activities, this compound has shown promise in cancer research. Studies have indicated that it may possess cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A recent investigation assessed the cytotoxicity of this compound on A431 human epidermoid carcinoma cells. The results indicated an IC50 value of approximately 25 µM, suggesting significant antiproliferative activity. Mechanistic studies revealed that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it binds effectively to receptors involved in neurological pathways and may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
Molecular Docking Studies
Recent docking studies have identified potential binding sites on target proteins:
- FtsZ Protein : The compound shows promising binding affinity to the Vitamin K3-binding region of FtsZ in Streptococcus pneumoniae, indicating potential as an antibacterial agent.
- GABA Receptors : Interaction with GABA receptors suggests a mechanism for its anticonvulsant effects.
Properties
IUPAC Name |
ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-9-12-8(11)6-13(9)5-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBREURDFVMNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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